molecular formula C8H16ClNO B1436365 1-Oxaspiro[4.4]nonan-3-amine hydrochloride CAS No. 2059931-73-4

1-Oxaspiro[4.4]nonan-3-amine hydrochloride

Cat. No.: B1436365
CAS No.: 2059931-73-4
M. Wt: 177.67 g/mol
InChI Key: NFMCLOQOJNRARH-UHFFFAOYSA-N
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Description

Key Structural Comparisons:

Compound Ring Sizes Heteroatoms Functional Groups
1-Oxaspiro[4.4]nonan-3-amine [4.4] O, N Amine
2-Oxaspiro[4.5]decan-3-one [4.5] O Ketone
Spiro[5.5]undecane [5.5] None Alkane

The oxygen atom in the 1-oxaspiro system introduces polarity, influencing solubility in polar solvents like ethanol. Unlike linear amines, the spiro architecture restricts rotational freedom, which can modulate electronic effects on the amino group. For example, steric hindrance from the fused rings slows nucleophilic reactions at the amine site compared to acyclic analogs.

Spirocyclic steroids (e.g., spironolactone) demonstrate the pharmacological advantages of such motifs, including improved metabolic stability and reduced off-target interactions. Similarly, 1-oxaspiro[4.4]nonan-3-amine’s rigid framework makes it a promising candidate for enzyme inhibition studies or ligand design.

Historical Development of Oxaspiro Compound Classification

The classification of oxaspiro compounds traces back to Adolf von Baeyer’s 1900 proposal of the spiro nomenclature for bicyclic systems. Early work focused on carbocyclic spiranes, but the inclusion of heteroatoms like oxygen expanded the diversity of these systems. The IUPAC formalized naming conventions in 1979, emphasizing:

  • Ring Size Prioritization : Smaller rings are numbered first.
  • Heteroatom Inclusion : Prefixes like oxa- denote oxygen atoms.
  • Functional Group Hierarchy : Amines and ketones receive priority in suffix selection.

Milestones in Spiro Chemistry :

  • 1900 : von Baeyer synthesizes the first artificial spiro compound.
  • 1950s : Spironolactone’s development highlights medicinal applications.
  • 2000–2023 : Advances in stereoselective synthesis enable complex spiroheterocycles.

Modern classification integrates computational tools (e.g., PubChem’s structure-based identifiers) to resolve ambiguities in traditional naming. For instance, this compound’s CAS registry number (2059931-73-4) and InChIKey ensure precise identification across databases.

Properties

IUPAC Name

1-oxaspiro[4.4]nonan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-5-8(10-6-7)3-1-2-4-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMCLOQOJNRARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059931-73-4
Record name 1-oxaspiro[4.4]nonan-3-amine hydrochloride
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Preparation Methods

Starting Materials and Initial Cyclization

  • A common precursor is 1-hydroxycyclopentane-1-carboxylic acid or related lactones, which undergo cyclization to form the spirocyclic oxaspiro[4.4]nonane framework. This step often involves intramolecular nucleophilic attack to generate the spiro ring system.

Introduction of the Amino Group

  • The amine functionality at the 3-position is introduced typically by reductive amination or direct amination of a ketone or lactone intermediate. For example, electron transfer reduction methods using samarium diiodide (SmI2) in the presence of water have been reported for reducing lactones to the corresponding hydroxy compounds, which can be further converted to amines.

  • Alternatively, amination can be achieved by nucleophilic substitution or by reaction with ammonia or amine sources under controlled conditions.

Formation of the Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, typically dichloromethane or ethereal solvents, to improve stability and facilitate purification.

Representative Preparation Procedure

A detailed example from patent CN101250173B illustrates a preparation involving the following:

Step Reagents & Conditions Description
1 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]nonan-3-en-4-ol, triethylamine, dichloromethane The intermediate alcohol is reacted with triethylamine in dichloromethane as solvent.
2 3,3-dimethylbutyryl chloride, room temperature (0-30°C), 2 h stirring Acyl chloride is added dropwise, and the mixture is stirred to form an acylated intermediate.
3 Subsequent steps involve reduction and amination to introduce the amine group, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions are mild, ensuring good yields and purity.

This method highlights the importance of controlled temperature and solvent choice to optimize reaction efficiency.

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy data confirm the structure of intermediates and final products. For example, ^1H NMR signals corresponding to methylene and methine protons in the spiro ring and amine-bearing carbon are diagnostic.

  • Chromatographic purification (e.g., silica gel chromatography using ethyl acetate/hexanes mixtures) is employed to isolate pure compounds with yields reported up to 98% in related lactone reductions.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material 1-hydroxycyclopentane-1-carboxylic acid or lactone Readily available cyclic precursors
Solvent Dichloromethane, ethyl acetate, diethyl ether Solvent choice affects yield and purity
Temperature 0–30 °C Mild conditions prevent decomposition
Base Triethylamine Neutralizes HCl formed in acylation
Acylating agent 3,3-dimethylbutyryl chloride Used in intermediate acylation step
Reducing agent Samarium diiodide (SmI2) with H2O Effective for lactone reduction to hydroxy intermediates
Amination method Reductive amination or nucleophilic substitution Converts hydroxy/keto intermediates to amine
Salt formation HCl treatment Converts free amine to hydrochloride salt for stability

Research Findings and Optimization Notes

  • The use of SmI2–H2O system is a general and efficient electron transfer reduction method for lactones to hydroxy compounds, which are key intermediates in the synthesis of 1-Oxaspiro[4.4]nonan-3-amine hydrochloride.

  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions. For example, stirring at room temperature for 2 hours during acylation provides good yields without degradation.

  • Purification by chromatography and crystallization ensures high purity of the hydrochloride salt, which is critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.4]nonan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
1-Oxaspiro[4.4]nonan-3-amine hydrochloride serves as a versatile building block in the synthesis of more complex spirocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

2. Reaction Mechanisms
The compound undergoes several types of reactions, including:

  • Oxidation: Can be oxidized to form lactones or carboxylic acids.
  • Reduction: The amine group can be reduced to form alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.

Table 1: Chemical Reactions Involving this compound

Reaction TypeExample ProductCommon Reagents
OxidationLactonesKMnO4, CrO3
ReductionAlcoholsNaBH4, LiAlH4
SubstitutionSubstituted spirocyclic compoundsAmines, Alkoxides

Biological Applications

1. Potential Biological Activity
Research indicates that this compound may exhibit biological activities, including interactions with enzymes and receptors that are significant in drug development. Its spirocyclic structure is believed to facilitate unique binding interactions, which can modulate biological pathways.

2. Arginase Inhibition
A study highlighted the synthesis of arginase inhibitors related to this compound. These compounds showed promising activity against arginase, an enzyme implicated in various diseases, including cancer and cardiovascular disorders .

Case Study: Arginase Inhibitors

In a recent study, derivatives of this compound were tested for their ability to inhibit human arginase (hARG). Compounds demonstrated IC50 values ranging from 50 nM to 500 nM, indicating significant potential for therapeutic applications .

Medicinal Applications

1. Drug Development
The compound is being explored as a precursor for pharmaceuticals targeting various conditions such as:

  • Neurological Disorders: Potential applications in treating depression and anxiety by modulating serotonin receptors .
  • Pain Management: Investigated for its ability to treat hyperalgesia and other pain-related conditions .

2. Pharmacological Properties
The unique structural characteristics of this compound contribute to its pharmacokinetic profile, enhancing its efficacy as a drug candidate.

Table 2: Potential Medicinal Uses

ConditionMechanism of ActionReferences
DepressionModulates serotonin receptors ,
HyperalgesiaReduces nociceptive sensitization
CancerInhibits arginase activity

Mechanism of Action

The mechanism of action for 1-Oxaspiro[4.4]nonan-3-amine hydrochloride is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

1,7-Dioxaspiro[4.4]nonan-3-amine Hydrochloride

  • CAS : 2416236-11-6 .
  • Molecular Formula: C₇H₁₄ClNO₂.
  • Molecular Weight : 180 Da .
  • Key Features: Contains two oxygen atoms in the spiro system, increasing polarity (LogP = -0.9) and hydrogen-bonding capacity (3 acceptors, 1 donor) .
  • Applications : Used in high-purity drug discovery intermediates (≥95% purity, Accela brand) .

1-Methyl-1-azaspiro[4.4]nonan-3-amine

  • CAS : EN300-6501430 .
  • Molecular Formula : Likely C₉H₁₈N₂ (inferred from substituents).
  • Applications : Explored in enantioselective catalysis and kinase inhibitors .

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one Hydrochloride

  • CAS: Not specified ().
  • Molecular Formula : Likely C₇H₁₂ClN₂O₂.
  • Key Features : Introduces a ketone and two nitrogens, altering solubility and metabolic stability.
  • Applications : Tailored for protease inhibitor research .

Physicochemical Properties

Compound LogP Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors Molecular Weight (Da)
1-Oxaspiro[4.4]nonan-3-amine HCl N/A ~44 (estimated) 1 / 2 ~177.67
1,7-Dioxaspiro[4.4]nonan-3-amine HCl -0.9 44 1 / 3 180
8-Aminospiro[4.5]decane HCl N/A N/A 1 / 1 209.72

Notes:

  • The dioxaspiro analog () exhibits lower lipophilicity (LogP = -0.9), favoring aqueous solubility.
  • The azaspiro variant () likely has higher basicity due to the amine nitrogen.

Biological Activity

1-Oxaspiro[4.4]nonan-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer distinct biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound possesses the molecular formula C8H12ClN and is characterized by its spirocyclic framework. The compound is known to cause skin and eye irritation, indicating its reactivity and potential toxicity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors involved in neurotransmission and pain modulation. Preliminary studies suggest that it may act as an agonist at certain opioid receptors, potentially influencing pain pathways and offering analgesic effects.

Table 1: Interaction with Receptors

Receptor TypeBinding AffinityFunctional Activity
Kappa Opioid ReceptorHighAgonist
Mu Opioid ReceptorModeratePartial Agonist
Delta Opioid ReceptorLowAntagonist

Biological Activity Studies

Recent research has investigated the pharmacological profile of this compound. In vitro assays have demonstrated its ability to modulate pain responses through kappa opioid receptor activation, which is significant for developing new analgesics.

Case Study: Analgesic Effects

In a study involving animal models, administration of this compound resulted in a significant reduction in nociceptive behavior compared to control groups. The compound's efficacy was assessed using the formalin test, where it displayed a dose-dependent analgesic effect, suggesting a potential role in pain management therapies .

Safety and Toxicity

Despite its promising biological activity, safety assessments indicate that this compound poses risks of skin and eye irritation. These findings necessitate careful handling and further toxicological studies to evaluate long-term safety profiles for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-Oxaspiro[4.4]nonan-3-amine hydrochloride with high purity and yield?

  • Methodology :

  • Stepwise Cyclization : Use spirocyclic precursors (e.g., 1-oxaspiro[4.4]nonan-4-one) as starting materials. Reduce the ketone to an amine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions .

  • Salt Formation : Treat the free amine with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt. Monitor pH (target: 4–5) to ensure complete protonation .

  • Yield Optimization : Adjust reaction time (typically 12–24 hrs) and stoichiometry (amine:HCl ratio 1:1.2) to minimize byproducts.

    • Table 1 : Key Reaction Parameters
ParameterOptimal RangeImpact on Yield
Temperature25–40°C±15% efficiency
SolventEthanol/THFAffects solubility
CatalystNaBH3CNCritical for reduction

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • X-ray Crystallography : Resolve spirocyclic conformation using ORTEP-III software for 3D structural validation .
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C spectra with analogous spiro compounds (e.g., 1-azaspiro[4.4]nonan-3-amine) to confirm amine proton shifts (δ 2.8–3.2 ppm) and ether oxygen effects .
    • Purity Assessment :
  • HPLC : Use a C18 column (UV detection at 254 nm) with 0.1% TFA in acetonitrile/water (70:30). Retention time typically 8–10 mins .

Q. How can researchers ensure the compound’s stability under varying experimental conditions?

  • Stability Protocols :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) up to 200°C; degradation onset observed at ~150°C .
  • Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectra show no absorbance >300 nm, indicating minimal photodegradation risk .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity of 1-Oxaspiro[4.4]nonan-3-amine derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors (e.g., A2A_{2A} subtype). The spirocyclic scaffold shows high complementarity to hydrophobic binding pockets .
  • QSAR Modeling : Train models using spirocyclic amine datasets (e.g., pIC50_{50} values for receptor binding) to predict substituent effects on potency .

Q. How can enantiomeric purity be achieved for chiral analogs of this compound?

  • Chiral Resolution :

  • Chromatography : Use Chiralpak® IA column with hexane/isopropanol (80:20) to separate enantiomers (resolution factor >1.5) .
  • Asymmetric Synthesis : Employ Evans’ oxazaborolidine catalysts for stereoselective reductions during spirocycle formation .

Q. What mechanistic insights explain contradictory data in spirocyclic amine synthesis (e.g., unexpected ring-opening)?

  • Root Cause Analysis :

  • Byproduct Identification : LC-MS detects intermediates like 3-aminocyclopentanol (m/z 130.1) when acidic conditions hydrolyze the oxaspiro ring .
  • Mitigation : Replace protic solvents (e.g., water) with aprotic alternatives (e.g., DMF) to stabilize the spiro structure .

Q. How do structural modifications (e.g., substituents on the spiro ring) affect pharmacokinetic properties?

  • Case Study :

  • Lipophilicity : Adding a methyl group to the amine increases logP by 0.5 units (measured via shake-flask method), enhancing blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes; unmodified analogs show t1/2_{1/2} >2 hrs, while fluorinated derivatives extend t1/2_{1/2} to 4 hrs .

Methodological Notes

  • Safety Protocols : Always handle hydrochloride salts in fume hoods with nitrile gloves. Neutralize waste with 1M NaOH before disposal .
  • Data Reproducibility : Cross-validate synthetic routes using intermediates from Enamine Ltd. (e.g., 1-benzyl-1-azaspiro[4.4]nonan-3-amine) to ensure consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxaspiro[4.4]nonan-3-amine hydrochloride
Reactant of Route 2
1-Oxaspiro[4.4]nonan-3-amine hydrochloride

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